Cas no 1305322-89-7 ((S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide)

(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
- (3S)-3-hydroxy-N,N-dimethyl-1-Pyrrolidinecarboxamide
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- MDL: MFCD18651720
- インチ: InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m0/s1
- InChIKey: UKRFCLBYZOKZQJ-LURJTMIESA-N
- ほほえんだ: CN(C)C(=O)N1CC[C@@H](C1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | PS-11733-50MG |
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1305322-89-7 | >95% | 50mg |
£102.00 | 2025-02-09 | |
Alichem | A109006555-5g |
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1305322-89-7 | 95% | 5g |
$400.00 | 2022-04-03 | |
abcr | AB526430-250mg |
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide; . |
1305322-89-7 | 250mg |
€253.40 | 2025-02-18 | ||
1PlusChem | 1P000V1K-250mg |
1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- |
1305322-89-7 | ≥95% | 250mg |
$178.00 | 2023-12-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB194-100mg |
(3S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1305322-89-7 | 95% | 100mg |
¥804.0 | 2024-04-25 | |
1PlusChem | 1P000V1K-1g |
1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3S)- |
1305322-89-7 | ≥95% | 1g |
$270.00 | 2023-12-22 | |
A2B Chem LLC | AA39432-250mg |
(S)-3-Hydroxy-n,n-dimethylpyrrolidine-1-carboxamide |
1305322-89-7 | 250mg |
$150.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384388-250mg |
(S)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1305322-89-7 | 95+% | 250mg |
¥1123.00 | 2024-08-09 | |
eNovation Chemicals LLC | D686040-5g |
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1305322-89-7 | 95% | 5g |
$990 | 2025-02-21 | |
eNovation Chemicals LLC | D686040-0.25g |
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1305322-89-7 | 95% | 0.25g |
$150 | 2025-02-21 |
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamideに関する追加情報
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide: A Comprehensive Overview
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, with the CAS number 1305322-89-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and stereochemistry, has garnered attention due to its potential applications in drug development and as a building block in organic synthesis. The molecule consists of a pyrrolidine ring with a hydroxyl group at the 3-position and an N,N-dimethylcarboxamide substituent at the 1-position, which imparts it with distinctive chemical properties.
The stereochemistry of this compound, specifically the (S) configuration at the hydroxyl-bearing carbon, plays a crucial role in its biological activity and chemical reactivity. Recent studies have highlighted the importance of stereochemistry in determining the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. For instance, researchers have demonstrated that the (S) enantiomer exhibits superior binding affinity to certain protein targets compared to its (R) counterpart, underscoring its potential as a lead compound in drug discovery.
One of the most notable aspects of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is its versatility in synthetic chemistry. It serves as an intermediate in the synthesis of more complex molecules, including peptide analogs and bioactive agents. Its ability to undergo various transformations, such as alkylation, acylation, and cyclization reactions, makes it a valuable tool for chemists aiming to construct diverse molecular architectures. Recent advancements in catalytic asymmetric synthesis have further enhanced its utility by enabling efficient enantioselective syntheses of this compound.
In terms of biological activity, (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide has been investigated for its potential as a modulator of ion channels and receptors. Preclinical studies have shown that it exhibits activity against voltage-gated sodium channels, which are implicated in various pathological conditions such as epilepsy and chronic pain. Additionally, this compound has demonstrated inhibitory effects on certain proteases, suggesting its potential role in anti-inflammatory and antiviral therapies.
The synthesis of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide has been optimized through various methodologies over the years. One prominent approach involves the asymmetric reduction of an imine intermediate using chiral catalysts. This method not only ensures high enantioselectivity but also facilitates large-scale production, making it suitable for both academic research and industrial applications.
Another area of interest is the application of this compound in medicinal chemistry. Its structure lends itself well to further functionalization, allowing researchers to explore its potential as a scaffold for novel drug candidates. For example, recent studies have focused on appending bioisosteric groups to enhance its pharmacokinetic properties while maintaining or improving its biological activity.
In conclusion, (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a versatile and intriguing compound with a wide range of applications in organic synthesis and pharmacology. Its unique stereochemistry, coupled with its reactivity and biological activity, positions it as a valuable asset in the development of new therapeutic agents. As research continues to uncover new insights into its properties and potential uses, this compound is likely to remain a focal point in both academic and industrial settings.
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